molecular formula C6H11BrO B3268045 2-Bromo-1-(methoxymethyl)-1-methylcyclopropane CAS No. 474657-80-2

2-Bromo-1-(methoxymethyl)-1-methylcyclopropane

Cat. No.: B3268045
CAS No.: 474657-80-2
M. Wt: 179.05 g/mol
InChI Key: UHIUMKWQIFASMH-UHFFFAOYSA-N
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Description

General Context of Cyclopropane (B1198618) Systems in Organic Synthesis and Chemical Theory

Cyclopropane systems, characterized by a three-membered carbon ring, hold a unique and significant position in the landscape of organic chemistry. Their inherent ring strain, a consequence of the deviation from the ideal sp³ bond angle of 109.5° to the constrained 60° of the equilateral triangle, is the primary determinant of their distinct reactivity. libretexts.org This high level of strain, which makes them energetically unstable compared to their acyclic or larger-ring counterparts, also renders them versatile intermediates in organic synthesis. researchgate.net The relief of this strain provides a powerful thermodynamic driving force for a variety of ring-opening reactions, allowing cyclopropanes to serve as valuable three-carbon building blocks for the construction of more complex molecular architectures. researchgate.netchemrxiv.org

From a theoretical standpoint, cyclopropanes have been a subject of fascination since their discovery, challenging chemists to understand the nature of bonding in highly strained molecules. acs.org The bonding in cyclopropane is often described by the Walsh model, which involves sp² hybridized carbons for the C-C bonds and sp³ hybridized orbitals for the C-H bonds, resulting in "bent" or "banana" bonds. This unique electronic structure is responsible for many of their characteristic chemical properties. The study of cyclopropane and its derivatives continues to provide fundamental insights into the relationship between molecular structure, strain, and reactivity. nih.gov Their derivatives are not merely laboratory curiosities; they are found in a wide array of natural products, insecticides, and pharmaceutical agents, highlighting their biological significance. researchgate.netacs.org

Significance of Halogenated and Alkoxy-Substituted Cyclopropanes in Organic Chemistry

The introduction of substituents onto the cyclopropane ring dramatically expands its synthetic utility, with halogen and alkoxy groups being particularly noteworthy. Halogenated cyclopropanes are valuable synthetic intermediates due to the ability of the halogen atom to serve as a good leaving group in nucleophilic substitution reactions or to be eliminated to form cyclopropenes. They can also participate in radical reactions and metal-catalyzed cross-coupling reactions. libretexts.org For instance, halogenated donor-acceptor cyclopropanes have been developed as effective surrogates for donor-acceptor cyclopropenes in (3+2)-cycloaddition reactions. researchgate.net The presence of a halogen can influence the regioselectivity and stereoselectivity of ring-opening reactions, providing chemists with greater control over the synthetic outcome.

Alkoxy-substituted cyclopropanes also possess a rich and varied chemistry. The oxygen atom of the alkoxy group can act as a Lewis base, coordinating to Lewis acids to facilitate ring-opening or rearrangement reactions. This property is often exploited in the synthesis of larger ring systems. Furthermore, alkoxy groups can direct the regioselectivity of reactions on the cyclopropane ring and can be converted into other functional groups. The combination of both a halogen and an alkoxy group on a cyclopropane ring, as seen in 2-Bromo-1-(methoxymethyl)-1-methylcyclopropane, creates a multifunctional scaffold with the potential for diverse and selective transformations.

Historical Development Pertaining to this compound and Analogous Structures

The history of cyclopropane itself dates back to 1881, when August Freund first synthesized the parent hydrocarbon through an intramolecular Wurtz reaction using 1,3-dibromopropane (B121459) and sodium. wikipedia.org This discovery laid the groundwork for over a century of research into this fascinating class of molecules. The development of methods for the synthesis of substituted cyclopropanes, including halogenated and alkoxy-functionalized derivatives, followed over the subsequent decades.

While specific historical accounts detailing the first synthesis of this compound are not prominent in the literature, its existence is a testament to the significant advances in synthetic organic chemistry. The creation of such polysubstituted cyclopropanes has been made possible by the development of a wide range of cyclopropanation reactions. These include carbene and carbenoid additions to alkenes, as well as modifications of existing cyclopropane rings. Tremendous progress has been made, particularly in the last few decades, in the development of stereoselective methods for synthesizing cyclopropane derivatives, allowing for precise control over the three-dimensional arrangement of substituents on the ring. acs.org The availability of complex cyclopropanes like the title compound is a direct result of this evolution in synthetic methodology, enabling the exploration of their chemical reactivity and potential applications.

Overview of Research Trends and Challenges in the Field of Strained Ring Systems

The study of strained ring systems, particularly cyclopropanes, remains a vibrant and rapidly evolving area of chemical research. A major contemporary trend involves the use of transition metal catalysis to achieve novel transformations of these strained molecules. bris.ac.uk Specifically, the selective activation and cleavage of the carbon-carbon bonds within the cyclopropane ring has emerged as a powerful strategy for constructing complex molecular frameworks. bris.ac.ukacs.org This approach allows for the development of unique cycloaddition and rearrangement reactions that would be difficult to achieve through traditional methods. bris.ac.uk

Another significant research focus is the development of new asymmetric methods to prepare enantiomerically pure cyclopropane derivatives. beilstein-journals.org Given the prevalence of chiral cyclopropane motifs in biologically active molecules, the ability to synthesize these compounds in a single enantiomeric form is of paramount importance for drug discovery and development. beilstein-journals.orgresearchgate.net

Despite the progress, several challenges remain. A key challenge lies in controlling the regioselectivity and stereoselectivity of ring-opening reactions. researchgate.net The high energy of the strained ring means that multiple reaction pathways are often available, and directing the reaction towards a single desired product can be difficult. Furthermore, while the reactivity of donor-acceptor substituted cyclopropanes is well-explored, expanding the scope of these reactions to other substitution patterns remains an active area of investigation. acs.org From a theoretical perspective, the accurate and efficient prediction of ring strain energy (RSE) for diverse and complex strained systems is a continuing challenge, the overcoming of which could greatly aid in the design of new reactions and the prediction of molecular reactivity. chemrxiv.orgresearchgate.net

Data on this compound

The following table summarizes known properties of the title compound.

PropertyValue
CAS Number 474657-80-2 bldpharm.com
Molecular Formula C₆H₁₁BrO bldpharm.com
Molecular Weight 179.05 g/mol bldpharm.com
MDL Number MFCD20636358 bldpharm.com
SMILES Code CC1(COC)C(Br)C1 bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(methoxymethyl)-1-methylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-6(4-8-2)3-5(6)7/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIUMKWQIFASMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1Br)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature, Stereochemistry, and Structural Considerations

Systematic IUPAC Nomenclature for 2-Bromo-1-(methoxymethyl)-1-methylcyclopropane

The systematic name for this compound is established by identifying the parent structure and its substituents, numbering the ring to give the substituents the lowest possible locants.

Table 1: IUPAC Nomenclature Breakdown

ComponentIdentificationRule Application
Parent Structure Cyclopropane (B1198618)The core is a three-carbon ring.
Substituents Bromo (-Br), Methyl (-CH₃), Methoxymethyl (-CH₂OCH₃)All attached groups are named as prefixes.
Numbering The carbon atom with two substituents (methyl and methoxymethyl) is designated as C1. Numbering then proceeds around the ring to give the bromo group the lowest possible number, which is 2.This follows the "lowest locant" rule. Alphabetical order is considered when numbering is not resolved by the first point of difference.
Final Name This compoundThe substituents are listed in alphabetical order (Bromo, methoxymethyl, methyl).

Analysis of Possible Stereoisomers (Enantiomers and Diastereomers) and Chiral Implications

The structure of this compound contains two chiral centers, which are carbon atoms bonded to four different groups. This stereochemistry gives rise to multiple stereoisomers.

Chiral Center 1 (C1): This carbon is bonded to a methyl group, a methoxymethyl group, C2 of the ring, and C3 of the ring. These four groups are distinct, making C1 a stereocenter.

Chiral Center 2 (C2): This carbon is attached to a bromine atom, a hydrogen atom, C1 of the ring, and C3 of the ring. These four groups are also distinct, making C2 a second stereocenter.

With two chiral centers, a maximum of 2ⁿ (where n=2) or four stereoisomers can exist. These stereoisomers consist of two pairs of enantiomers. The relationship between a molecule from one pair and a molecule from the other pair is diastereomeric.

Table 2: Possible Stereoisomers

Configuration at C1Configuration at C2StereoisomerRelationship
RR(1R,2R)-2-Bromo-1-(methoxymethyl)-1-methylcyclopropaneEnantiomer of (1S,2S)
SS(1S,2S)-2-Bromo-1-(methoxymethyl)-1-methylcyclopropaneEnantiomer of (1R,2R)
RS(1R,2S)-2-Bromo-1-(methoxymethyl)-1-methylcyclopropaneEnantiomer of (1S,2R)
SR(1S,2R)-2-Bromo-1-(methoxymethyl)-1-methylcyclopropaneEnantiomer of (1R,2S)

The presence of chirality means that samples of this compound can exist as a racemic mixture (an equal mix of enantiomers) or as a single, optically active enantiomer. The specific stereoisomer can significantly influence its biological activity and chemical reactivity.

Conformational Analysis and Molecular Geometry of Substituted Cyclopropanes

The cyclopropane ring is a rigid, planar triangle. This planarity is a defining feature of its geometry.

Bond Angles: The internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. libretexts.orglibretexts.org This deviation is the primary source of angle strain in the molecule. libretexts.org The H-C-H bond angle is approximately 115°. wikipedia.org

Bond Lengths: The C-C bond distances in cyclopropane are around 1.503 Å, which is shorter than the typical C-C bond in alkanes (approx. 1.54 Å). smu.edu The C-H bonds are also shorter and stronger compared to those in alkanes. smu.edu

Conformation: Due to the rigid and planar nature of the three-membered ring, cyclopropane has no conformational freedom. libretexts.orglumenlearning.com The substituents are locked into their positions, leading to eclipsed conformations between groups on adjacent carbons. lumenlearning.commasterorganicchemistry.com This results in torsional strain, as the C-H bonds on neighboring carbons are forced into an eclipsed arrangement. libretexts.org For this compound, the substituents on C1 and C2 are fixed relative to each other, leading to cis and trans diastereomers, each with a specific, non-interconverting geometry.

Ring Strain and its Influence on Molecular Structure and Reactivity

Cyclopropane and its derivatives are characterized by a high degree of ring strain, which is a combination of angle strain and torsional strain. utexas.edu

Angle Strain: Also known as Baeyer strain, this arises from the compression of the C-C-C bond angles to 60° from the preferred 109.5° tetrahedral angle. libretexts.orgutexas.edu This severe angle strain leads to poor overlap of the sp³ hybrid orbitals, resulting in weaker, "bent" C-C bonds. libretexts.orgmaricopa.edu

The total ring strain in cyclopropane is estimated to be around 27.5 kcal/mol (115 kJ/mol). libretexts.org This high strain energy makes the C-C bonds substantially weaker than those in acyclic alkanes and renders the molecule more reactive. libretexts.orgutexas.edu The reactivity of cyclopropanes is often compared to that of alkenes. libretexts.org The molecule can undergo ring-opening reactions with electrophiles and transition metals to relieve the strain. nih.govwikipedia.org For this compound, the strained ring enhances the driving force for reactions that involve ring opening. nih.gov The electronic nature of the bromo, methyl, and methoxymethyl substituents will further influence the specific pathways of these reactions. nih.gov

Advanced Synthetic Methodologies for 2 Bromo 1 Methoxymethyl 1 Methylcyclopropane

Retrosynthetic Analysis of the Compound's Structure

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. For 2-Bromo-1-(methoxymethyl)-1-methylcyclopropane, the primary disconnection is the carbon-carbon bonds of the cyclopropane (B1198618) ring itself. This suggests a cyclopropanation reaction of a corresponding alkene as the final key step in the synthesis.

Another key disconnection involves the carbon-bromine bond, suggesting that the bromine atom could be introduced onto a pre-existing 1-(methoxymethyl)-1-methylcyclopropane scaffold. This approach falls under the category of functional group interconversion.

Direct Cyclopropanation Approaches to the Core Skeleton

Direct cyclopropanation involves the addition of a one-carbon unit to an alkene to form the three-membered ring. This is a powerful and widely used method for constructing cyclopropanes.

Carbene and Carbenoid Additions to Olefins

Carbenes and carbenoids are highly reactive intermediates that can add to double bonds to form cyclopropanes. Several methods have been developed to generate and utilize these species.

Simmons-Smith Variants: The Simmons-Smith reaction is a classic method for cyclopropanation that uses an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple. wikipedia.org This reaction is known for its stereospecificity, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com For the synthesis of this compound, a modified Simmons-Smith reaction could be employed on a suitable alkene precursor. Transition metal catalysis can enhance the regioselectivity of Simmons-Smith-type reactions, which is particularly useful for complex polyalkene substrates. researchgate.netrsc.org Cobalt-catalyzed variants, for instance, can discriminate between alkenes based on their substitution pattern. researchgate.net

Transition Metal-Catalyzed Cyclopropanation: Transition metals, particularly rhodium and copper, are effective catalysts for the decomposition of diazo compounds to generate metal carbenoids. rsc.orgwikipedia.org These carbenoids then react with alkenes to form cyclopropanes. wikipedia.org This method is highly versatile and can be used to synthesize a wide range of functionalized cyclopropanes. nih.gov The choice of catalyst and diazo compound can influence the efficiency and stereoselectivity of the reaction. wikipedia.orgresearchgate.net

Method Carbene/Carbenoid Source Key Features Potential Application
Simmons-SmithDiiodomethane, Zinc-Copper CoupleStereospecific, reliable for many alkenes. wikipedia.orgmasterorganicchemistry.comCyclopropanation of an achiral alkene precursor.
Catalytic Simmons-SmithCH2Br2, Zn, Cobalt CatalystHigh regioselectivity based on alkene substitution. researchgate.netrsc.orgSelective cyclopropanation of a polyfunctional starting material.
Rhodium-CatalyzedDiazo compounds (e.g., ethyl diazoacetate)High efficiency, broad substrate scope. rsc.orgwikipedia.orgSynthesis of functionalized cyclopropanes. nih.gov
Copper-CatalyzedDiazo compoundsVersatile, often used in stereoselective synthesis. rsc.orgEnantioselective or diastereoselective cyclopropanation.

Stereoselective Control in Cyclopropanation Reactions

Controlling the stereochemistry of the newly formed cyclopropane ring is crucial when synthesizing chiral molecules. Both diastereoselective and enantioselective methods have been developed to address this challenge. acs.orgthieme-connect.com

Diastereoselective cyclopropanation aims to control the relative stereochemistry of the substituents on the cyclopropane ring. This can be achieved through several strategies:

Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. This approach has been successfully used in the diastereoselective synthesis of cyclopropanes.

Directing Groups: A functional group already present in the alkene substrate can direct the incoming carbene or carbenoid to a specific face of the double bond. For instance, allylic alcohols are known to be effective directing groups in Simmons-Smith reactions. purdue.edu

Enantioselective cyclopropanation aims to produce one enantiomer of a chiral cyclopropane in excess. This is typically achieved through the use of chiral catalysts.

Chiral Catalysis: Chiral transition metal complexes, often derived from rhodium or copper, can catalyze the reaction between a diazo compound and an alkene to produce a cyclopropane with high enantiomeric excess. wikipedia.org The development of new chiral ligands is an active area of research aimed at improving the enantioselectivity of these reactions for a broader range of substrates. nih.gov

Synthesis via Functional Group Interconversion on Precursor Cyclopropanes

An alternative to direct cyclopropanation is the synthesis of a simpler cyclopropane precursor followed by functional group interconversion to introduce the desired substituents. For this compound, this could involve the synthesis of 1-(methoxymethyl)-1-methylcyclopropane followed by a bromination step.

Introduction of the Bromine Atom (e.g., radical bromination, polar bromination mechanisms)

The introduction of a bromine atom onto a cyclopropane ring, such as in the synthesis of this compound, is a delicate process due to the unique electronic nature and inherent strain of the three-membered ring. The C-H bonds on a cyclopropane ring are stronger than those in typical alkanes, and the ring itself is susceptible to opening under harsh reaction conditions. Methodologies for bromination must therefore be carefully selected to favor substitution over ring cleavage. The two primary mechanistic pathways considered are radical and polar bromination.

Radical Bromination

Radical bromination typically involves the use of a reagent like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). The mechanism proceeds via a chain reaction involving a cyclopropyl (B3062369) radical intermediate.

Initiation: The initiator generates a bromine radical from NBS.

Propagation: The bromine radical abstracts a hydrogen atom from the cyclopropane ring at the C2 position to form a cyclopropyl radical and hydrogen bromide (HBr). The stability of this radical is crucial; substitution at C2 is generally favored.

Propagation: The cyclopropyl radical then reacts with another molecule of NBS (or Br₂) to yield the brominated cyclopropane product and a new bromine radical, which continues the chain.

A significant challenge in the radical bromination of some substituted cyclopropanes is the potential for the cyclopropyl radical to undergo ring-opening to form a more stable allyl radical. This side reaction is a driving force in many cyclopropane reactions and must be suppressed by carefully controlling reaction conditions, such as temperature and reagent concentration, to favor the desired substitution pathway.

Polar Bromination

Polar or electrophilic bromination involves the reaction of the cyclopropane ring with an electrophilic bromine source, such as molecular bromine (Br₂), often in the presence of a Lewis acid or in a polar solvent. While alkenes readily undergo electrophilic addition, the "pi-character" of cyclopropane's Walsh orbitals allows it to react with electrophiles, but the outcome is often ring-opening.

For a substitution reaction to occur via a polar mechanism, the process would likely involve an initial electrophilic attack by Br⁺ to form a bromonium-like intermediate or a corner-protonated cyclopropane-like transition state. Subsequent loss of a proton (H⁺), assisted by a weak base, would lead to the substituted product. However, the high energy of the potential carbocationic intermediates makes this pathway susceptible to nucleophilic attack that results in 1,3-dibromo-propane derivatives (ring cleavage). Achieving selective polar bromination without ring-opening on this specific substrate is synthetically challenging and less common than radical pathways.

The table below summarizes common conditions for these bromination strategies.

Method Brominating Agent Initiator/Catalyst Typical Solvent Key Considerations
Radical BrominationN-Bromosuccinimide (NBS)AIBN or UV lightCarbon Tetrachloride (CCl₄), AcetonitrileLower temperatures may suppress ring-opening. Selectivity depends on C-H bond strength.
Polar BrominationMolecular Bromine (Br₂)None (polar solvent) or Lewis AcidDichloromethane (CH₂Cl₂), Acetic AcidHigh risk of ring-opening to form 1,3-dihalides. Less common for substitution.

Installation of the Methoxymethyl Group (e.g., etherification, protection strategies)

The methoxymethyl group (CH₃OCH₂—) in this compound is typically installed via the etherification of a corresponding alcohol precursor, namely (1-bromo-2-methylcyclopropyl)methanol or, more likely, by protecting a precursor like (1-methylcyclopropyl)methanol before the bromination step. This group often serves as a protecting group for the hydroxyl functionality, preventing it from interfering with subsequent reaction steps.

The most common method for this transformation is a variation of the Williamson ether synthesis. In this process, the precursor alcohol is first deprotonated with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from a methoxymethyl halide.

Key Reagents and Steps:

Alcohol Precursor: The synthesis would start with a molecule containing a hydroxymethyl group attached to the cyclopropane ring, for example, 1-(hydroxyméthyl)-1-méthylcyclopropane.

Base: A strong base is required to deprotonate the primary alcohol. Common choices include sodium hydride (NaH), which offers an irreversible deprotonation, or a hindered non-nucleophilic amine base like N,N-diisopropylethylamine (DIPEA) for milder conditions.

Methoxymethylating Agent: The electrophile is typically methoxymethyl chloride (MOM-Cl). Due to the carcinogenic nature of MOM-Cl, alternative reagents like methoxymethyl phenyl sulfide in the presence of an activator or dimethoxymethane under acidic conditions are sometimes employed. masterorganicchemistry.com

The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), which can solvate the alkoxide intermediate effectively. The methoxymethyl (MOM) ether is known for its stability under a range of conditions (e.g., nucleophilic, basic, organometallic reactions) but can be readily cleaved under acidic conditions to regenerate the alcohol. masterorganicchemistry.comchinesechemsoc.org

Parameter Reagent/Condition Purpose
Substrate1-(hydroxymethyl)-1-methylcyclopropaneAlcohol precursor
BaseSodium Hydride (NaH) or DIPEADeprotonation to form the nucleophilic alkoxide
ElectrophileMethoxymethyl chloride (MOM-Cl)Source of the methoxymethyl group
SolventTetrahydrofuran (THF) or DMFAprotic polar solvent to facilitate the Sₙ2 reaction
Temperature0 °C to room temperatureControlled conditions to prevent side reactions

Methyl Group Introduction and Functionalization

The 1-methyl group on the cyclopropane ring is a fundamental part of the core structure and is typically incorporated during the construction of the three-membered ring itself. The synthetic strategy hinges on the specific cyclopropanation method employed.

One of the most versatile methods for creating cyclopropanes is the reaction of a carbene or carbenoid with an alkene. libretexts.org To generate the 1-methyl-1-(methoxymethyl)cyclopropane core, a suitable alkene precursor would be 2-(methoxymethyl)prop-1-ene. The double bond in this precursor would then be subjected to a cyclopropanation reaction.

Common Cyclopropanation Methods:

Simmons-Smith Reaction: This classic method uses a carbenoid, typically generated from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu). organic-chemistry.org The reaction is stereospecific, meaning the geometry of the alkene is retained in the product. For the synthesis of the target compound, a modified Simmons-Smith reaction might be necessary to introduce the methyl group, or methylation could occur in a separate step.

Diazomethane-based Methods: The reaction of an alkene with diazomethane in the presence of a palladium or copper catalyst can form a cyclopropane ring. However, diazomethane is explosive and toxic, making it less suitable for large-scale synthesis.

Corey-Chaykovsky Reaction: This method involves the reaction of an α,β-unsaturated carbonyl compound with a sulfur ylide, like dimethylsulfoxonium methylide. mdpi.com While typically used for epoxides, it can be adapted for cyclopropanation of electron-deficient alkenes.

An alternative approach involves the functionalization of a pre-existing cyclopropane ring. For instance, a cyclopropane-1,1-dicarboxylate ester could undergo selective reduction and modification to introduce the methyl and methoxymethyl groups. Another route could involve the intramolecular cyclization of a γ-haloalkene or a similar precursor containing the necessary carbon framework. organic-chemistry.org The choice of method depends on the availability of starting materials, desired stereochemistry, and scalability.

Optimization of Reaction Conditions and Yield for Scalable Synthesis

Optimizing the synthesis of this compound for scalability is critical for transitioning from laboratory-scale discovery to industrial production. The primary goals are to maximize yield, ensure high purity, minimize costs, and guarantee operational safety and reproducibility. Optimization typically focuses on a systematic variation of key reaction parameters. nih.gov

Parameters for Optimization:

Reagents and Stoichiometry: The molar ratio of the substrate to the brominating agent (e.g., NBS) and initiator is a critical factor. Using a slight excess of NBS can drive the reaction to completion, but a large excess can lead to undesired side products, including di-brominated species or ring-opened products.

Solvent: The choice of solvent affects reagent solubility, reaction rate, and selectivity. For radical brominations, non-polar solvents like CCl₄ or cyclohexane are traditional, but for safety and environmental reasons, alternatives like acetonitrile or esters are often explored during scaling.

Temperature: Temperature control is crucial. Radical reactions often require a specific temperature for optimal initiation without promoting undesired side reactions like ring-opening. Lowering the temperature can sometimes increase selectivity at the cost of a longer reaction time.

Reaction Time: Monitoring the reaction progress using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal time to quench the reaction, maximizing product formation while minimizing degradation or byproduct formation.

The following table illustrates a hypothetical optimization study for the radical bromination step.

Entry NBS (Equivalents) Solvent Temperature (°C) Time (h) Yield (%)
11.1CCl₄80465
21.5CCl₄80472
31.1Acetonitrile80475
41.1Acetonitrile60882
51.05Acetonitrile60885

This systematic approach, often guided by Design of Experiments (DoE) principles, allows for the identification of robust conditions suitable for large-scale synthesis. nih.gov

Separation and Purification Techniques for Stereoisomers

The molecule this compound possesses two stereocenters (at C1 and C2 of the cyclopropane ring). This gives rise to stereoisomers: specifically, two pairs of enantiomers, which are diastereomers to each other (cis and trans isomers). The separation and purification of these stereoisomers are essential for applications where a specific stereochemistry is required.

Cis Isomer: The bromine atom and the methoxymethyl group are on the same face of the cyclopropane ring.

Trans Isomer: The bromine atom and the methoxymethyl group are on opposite faces of the ring.

Each of these diastereomers (cis and trans) is a racemic mixture of two enantiomers.

Separation of Diastereomers:

Diastereomers have different physical properties (e.g., boiling point, polarity, solubility), which allows for their separation using standard laboratory techniques. researchgate.net

Chromatography: The most common method is column chromatography on silica gel. smolecule.com The cis and trans isomers will have different polarities and thus different retention factors (Rf), allowing them to be separated. The less polar isomer typically elutes first when using a normal-phase silica column.

Distillation: If the boiling points of the diastereomers are sufficiently different, fractional distillation under reduced pressure can be an effective method for separation, particularly on a larger scale.

Separation of Enantiomers (Resolution):

Enantiomers have identical physical properties in a non-chiral environment, making their separation more complex.

Chiral Chromatography: This is a powerful technique where the stationary phase of the chromatography column is chiral. The enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. Both analytical (e.g., Chiral HPLC) and preparative scale systems are available.

Crystallization: While racemic mixtures can be difficult to crystallize, techniques involving diastereomeric salt formation or co-crystallization can be employed. researchgate.netthieme-connect.com In the former, the racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. After separation, the resolving agent is removed to yield the pure enantiomers.

The table below summarizes the common techniques for separating the stereoisomers of this compound.

Technique Principle of Separation Isomers Separated Typical Application
Flash Column ChromatographyDifference in polarityDiastereomers (cis vs. trans)Lab-scale purification
Fractional DistillationDifference in boiling pointDiastereomers (cis vs. trans)Industrial scale purification
Chiral HPLC/GCDifferential interaction with a chiral stationary phaseEnantiomers (R vs. S of each diastereomer)Analytical and preparative scale resolution
Diastereomeric CrystallizationDifference in solubility of diastereomeric derivativesEnantiomers (via diastereomeric salts)Large-scale resolution

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1 Methoxymethyl 1 Methylcyclopropane

Reactions Involving the Bromine Atom

The bromine atom, being an effective leaving group, is central to several key transformations of the molecule. These reactions primarily involve the cleavage of the C-Br bond.

Nucleophilic substitution reactions on 2-Bromo-1-(methoxymethyl)-1-methylcyclopropane involve the replacement of the bromide ion by a nucleophile. The feasibility of SN1 and SN2 pathways is heavily influenced by the structure of the cyclopropyl (B3062369) substrate. ksu.edu.sachemist.sg

The SN2 (bimolecular nucleophilic substitution) mechanism involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. chemicalnote.commasterorganicchemistry.com This mechanism requires a backside attack from the nucleophile, which, in the case of a cyclopropane (B1198618) ring, is sterically hindered. ksu.edu.sa The rigid ring structure and the presence of substituents (methyl and methoxymethyl groups) impede the optimal trajectory for the incoming nucleophile, generally making the SN2 pathway less favorable for cyclopropyl halides compared to their acyclic counterparts. If an SN2 reaction were to occur, it would proceed with an inversion of configuration at the brominated carbon center. chemicalnote.comualberta.ca

The SN1 (unimolecular nucleophilic substitution) mechanism proceeds through a two-step process. masterorganicchemistry.com The first and rate-determining step is the spontaneous dissociation of the C-Br bond to form a carbocation intermediate. libretexts.orgyoutube.com The secondary cyclopropyl cation that would form from this compound is inherently unstable due to ring strain and unfavorable hybridization. However, tertiary alkyl halides, which form more stable carbocations, are over a million times more reactive in SN1 reactions than primary halides. chemist.sglibretexts.org The reaction is favored in polar protic solvents, which can stabilize the carbocation intermediate. youtube.com If this pathway is followed, the planar carbocation intermediate can be attacked by the nucleophile from either face, leading to a racemic or nearly racemic mixture of products if the starting material is chiral. chemicalnote.comlibretexts.org

Mechanism Description Key Factors Stereochemical Outcome
SN2 Single concerted step; backside attack by nucleophile. chemicalnote.comacs.orgFavored by strong nucleophiles and polar aprotic solvents. youtube.com Hindered by the steric bulk of the cyclopropane ring.Inversion of configuration. chemicalnote.com
SN1 Two-step process via a carbocation intermediate. masterorganicchemistry.comlibretexts.orgFavored by weak nucleophiles and polar protic solvents. youtube.com Rate depends on carbocation stability, which is low for secondary cyclopropyl systems. chemist.sgRacemization (mixture of retention and inversion). chemicalnote.com

Elimination reactions of this compound involve the removal of hydrogen bromide (HBr) to form a double bond, resulting in a highly strained cyclopropene (B1174273) derivative. libretexts.org

The E2 (bimolecular elimination) pathway is a concerted, one-step process where a base removes a proton from a carbon adjacent to the bromine-bearing carbon, simultaneously forming a double bond and ejecting the bromide ion. dalalinstitute.compressbooks.pub This mechanism requires a specific anti-periplanar geometry between the proton being removed and the leaving group. transformationtutoring.comstackexchange.com The rigid, planar nature of the cyclopropane ring makes achieving this optimal dihedral angle difficult, thus potentially disfavoring the E2 pathway. Strong, bulky bases tend to favor E2 reactions. dalalinstitute.comtransformationtutoring.com

The E1 (unimolecular elimination) pathway proceeds in two steps, initiated by the formation of a carbocation intermediate, identical to the SN1 pathway. dalalinstitute.comlibretexts.org In a subsequent step, a weak base removes an adjacent proton to form the double bond. transformationtutoring.com E1 reactions often compete with SN1 reactions and are favored by heat and the use of weak, non-nucleophilic bases. masterorganicchemistry.com According to Zaitsev's rule, elimination reactions typically yield the more stable, more highly substituted alkene as the major product. libretexts.orglibretexts.org In this case, elimination would lead to the formation of 1-(methoxymethyl)-2-methylcyclopropene or 3-(methoxymethyl)-3-methylcyclopropene.

Mechanism Description Key Factors Product
E2 Single concerted step. pressbooks.pubyoutube.comRequires a strong base and an anti-periplanar arrangement of H and Br. transformationtutoring.comstackexchange.comCyclopropene derivative.
E1 Two-step process via a carbocation intermediate. libretexts.orglibretexts.orgCompetes with SN1; favored by weak bases and heat. masterorganicchemistry.comCyclopropene derivative (often follows Zaitsev's rule). libretexts.org

Reductive debromination involves the replacement of the bromine atom with a hydrogen atom. This transformation can be achieved using various metal-based reagents. While much of the literature focuses on the reduction of gem-dibromocyclopropanes, the principles are applicable to monobrominated species. acs.orgresearchgate.netacs.org For instance, Grignard reagents, such as tert-butylmagnesium bromide, in the presence of titanium catalysts, are effective for the hydrodebromination of bromocyclopropanes. researchgate.net Other methods include the use of reducing agents like lithium borohydride (B1222165) with titanocene (B72419) dichloride as a catalyst. acs.org This reaction effectively converts this compound into 1-(methoxymethyl)-1-methylcyclopropane.

Cyclopropane Ring-Opening Reactions

The significant ring strain of the cyclopropane ring (approximately 27 kcal/mol) provides a thermodynamic driving force for ring-opening reactions. These reactions can be initiated by nucleophiles or acids.

Activated cyclopropanes are susceptible to ring-opening upon attack by a nucleophile. nih.govrsc.org In the case of this compound, the presence of the electron-withdrawing bromine atom can facilitate this process. The reaction mechanism can be complex, sometimes proceeding through an initial elimination to a cyclopropene intermediate, which then undergoes cleavage and nucleophilic attack. uq.edu.au

The regioselectivity of the nucleophilic attack and subsequent C-C bond cleavage depends on the specific substrate and reaction conditions. Nucleophiles can attack the carbon bearing the bromine or one of the adjacent carbons, leading to different ring-opened products. Various nucleophiles can be employed:

N-nucleophiles: Amines, azides, and other nitrogen-containing compounds can act as nucleophiles.

Oxygen nucleophiles: Alcohols, water, and carboxylates can open the ring, often under basic or neutral conditions, to yield ethers, alcohols, or esters. uq.edu.au

Sulfur nucleophiles: Thiolates and other sulfur-based nucleophiles are typically potent and can effectively induce ring-opening to form thioethers.

The cyclopropane ring can be activated towards nucleophilic attack by protonation with a Brønsted acid or by coordination with a Lewis acid. reddit.comresearchgate.net

Lewis acids can coordinate to the bromine atom or the oxygen of the methoxymethyl group. This coordination enhances the electrophilicity of the cyclopropane ring, promoting an SN1-type ring-opening. uni-regensburg.denih.gov This cleavage results in a carbocation intermediate, which is stabilized by delocalization and subsequently trapped by a nucleophile. The C-C bond that breaks is typically the one that leads to the most stable carbocationic intermediate. uni-regensburg.de

Brønsted acids can protonate the leaving group or a substituent, which facilitates the cleavage of a C-C bond to relieve ring strain. khanacademy.org The use of highly polar, non-nucleophilic solvents like hexafluoroisopropanol (HFIP) can promote such reactions even for less activated cyclopropanes. researchgate.net The resulting carbocation is then captured by a nucleophile present in the reaction medium.

Catalyst Type Mechanism of Activation Intermediate Outcome
Lewis Acid Coordination to Br or O atom, increasing electrophilicity of the ring. uni-regensburg.denih.govCarbocation formed after C-C bond cleavage. uni-regensburg.deRing-opened product formed by nucleophilic trapping of the carbocation.
Brønsted Acid Protonation of a substituent, facilitating C-C bond cleavage to relieve ring strain. researchgate.netkhanacademy.orgCarbocation.Ring-opened product formed by nucleophilic attack.

Metal-Catalyzed Ring Expansion (e.g., with transition metals)

The significant ring strain inherent in cyclopropanes (approximately 29.0 kcal per mole) makes them susceptible to C-C bond activation by transition metals. wikipedia.org This process typically involves the oxidative addition of the metal into a carbon-carbon bond of the cyclopropane ring, leading to the formation of a metallacyclobutane intermediate. wikipedia.org These intermediates are versatile and can undergo various subsequent reactions, including ring expansion.

In the case of this compound, a transition metal catalyst, such as those based on palladium, rhodium, or nickel, could initiate ring expansion. wikipedia.org The oxidative addition can occur at one of three C-C bonds. The regioselectivity of this insertion would be influenced by the electronic and steric properties of the substituents on the cyclopropane ring—the bromo, methyl, and methoxymethyl groups. For instance, the metal may preferentially insert into the least sterically hindered bond or the bond activated by the electronic character of the substituents. Following the formation of the metallacyclobutane, subsequent steps like migratory insertion of another reactant (e.g., an alkyne or alkene) or reductive elimination can lead to the formation of larger, functionalized carbocycles. wikipedia.org

Table 1: Examples of Transition Metals Used in Cyclopropane Activation

Metal Catalyst Typical Reaction Type Reference
Palladium (Pd) Cross-coupling, Ring-opening wikipedia.org
Rhodium (Rh) Carbonylation, Ring expansion wikipedia.orgchemrxiv.org
Nickel (Ni) Cycloadditions wikipedia.org
Gold (Au) Rearrangements, Cycloisomerizations nih.govnih.govorganic-chemistry.org

Oxidative Radical Ring-Opening Pathways

Free radical reactions provide a powerful avenue for the transformation of cyclopropane derivatives under mild conditions. nih.gov Oxidative radical ring-opening pathways for cyclopropanes typically involve the generation of a radical species that adds to the cyclopropane ring, inducing homolytic cleavage of a C-C bond. nih.govbeilstein-journals.orgbeilstein-journals.org This process relieves ring strain and forms a stable alkyl radical intermediate, which can then be trapped or undergo further cyclization. nih.gov

For this compound, such a pathway could be initiated by various methods, including manganese(III) acetate (B1210297) mediation or photoredox catalysis. nih.govbeilstein-journals.org A radical initiator would add to the cyclopropane, leading to the formation of a cyclopropylcarbinyl radical. This type of radical is known to undergo extremely rapid ring-opening (a process often used in radical clock reactions) to generate a homoallylic radical. nih.gov The presence of the bromine atom on the ring could also facilitate radical processes, potentially acting as a site for single-electron transfer (SET) reduction to generate a cyclopropyl radical, which would then rearrange. The resulting alkyl radical intermediate could be subsequently oxidized and trapped by a nucleophile or participate in intramolecular cyclization events, depending on the reaction conditions. nih.govresearchgate.net

Rearrangement Reactions

Thermal Rearrangements (e.g., vinylcyclopropane (B126155) to cyclopentene (B43876) rearrangement, Cope rearrangement)

Thermal rearrangements are fundamental reactions for strained ring systems. Two prominent examples are the vinylcyclopropane-cyclopentene rearrangement and the Cope rearrangement.

The vinylcyclopropane-cyclopentene rearrangement is a thermally induced ring expansion that converts a vinyl-substituted cyclopropane into a cyclopentene. wikipedia.orgorganicreactions.org This reaction, discovered in 1959, proceeds with an activation energy of around 50 kcal/mol and can be facilitated by substituents that stabilize the intermediate species. wikipedia.org For this compound to undergo this reaction, it would first need to be converted into a vinylcyclopropane derivative, for example, through a dehydrobromination reaction or a cross-coupling reaction to install a vinyl group. Once formed, heating this hypothetical vinylcyclopropane derivative would induce cleavage of a cyclopropyl C-C bond, leading to a diradical intermediate that can reclose to form a five-membered ring. wikipedia.orgbohrium.com

The Cope rearrangement is a bohrium.combohrium.com-sigmatropic rearrangement of a 1,5-diene. wikipedia.orgmasterorganicchemistry.com It is a concerted, thermally allowed process that proceeds through a cyclic, aromatic-like transition state. wikipedia.org Similar to the vinylcyclopropane rearrangement, the title compound is not a direct substrate for the Cope rearrangement. It would first require synthetic modification into a 1,5-diene, for instance, by converting it to a 1,2-divinylcyclopropane derivative. The cis-isomer of such a derivative could then undergo a Cope rearrangement at elevated temperatures to yield a cyclohepta-1,4-diene system. wikipedia.orgacs.org

Metal-Catalyzed Rearrangements (e.g., gold(I)-catalyzed, transition metal-catalyzed)

Transition metals, particularly electrophilic late transition metals, are potent catalysts for the rearrangement of strained rings. Gold(I) complexes, in particular, have emerged as powerful catalysts for a vast number of transformations involving unsaturated systems. nih.govnih.gov While many gold-catalyzed rearrangements of cyclopropanes involve substrates bearing alkyne or allene (B1206475) functionalities, the Lewis acidic nature of gold(I) can activate other cyclopropanes. organic-chemistry.orgnih.govnih.gov

For this compound, a gold(I) catalyst could coordinate to the methoxymethyl oxygen or interact with the C-Br bond, promoting ring-opening to form a stabilized carbocationic intermediate. nih.gov This intermediate could then undergo skeletal rearrangement, such as a 1,2-hydride or alkyl shift, before being trapped by a nucleophile. Such pathways often proceed under exceptionally mild conditions. nih.gov Other transition metals, such as rhodium, can also catalyze rearrangements, often proceeding through metallacyclobutane intermediates that can undergo β-carbon elimination to afford rearranged olefinic products. chemrxiv.org

Mechanistic Studies of Rearrangement Pathways and Intermediates (e.g., diradical, pericyclic processes)

The mechanisms of cyclopropane rearrangements are often complex and have been the subject of extensive study.

Thermal Rearrangements : The mechanism of the vinylcyclopropane-cyclopentene rearrangement is a classic example of a reaction existing on the borderline between concerted and stepwise pathways. bohrium.com Experimental and computational evidence suggests that it can proceed through either a two-step mechanism involving a diradical intermediate or a concerted pericyclic ( wikipedia.orgbohrium.com-sigmatropic) pathway. wikipedia.orgnih.gov The operative mechanism is highly dependent on the substitution pattern of the cyclopropane. wikipedia.orgnih.gov Substituents that can stabilize a radical will favor the diradical pathway. wikipedia.org The Cope rearrangement, in contrast, is the archetypal example of a concerted bohrium.combohrium.com-sigmatropic rearrangement, a thermally allowed pericyclic reaction proceeding through a well-defined chair-like or boat-like transition state. wikipedia.org

Metal-Catalyzed Rearrangements : The mechanisms of metal-catalyzed rearrangements are distinct from their thermal counterparts. Gold(I)-catalyzed processes are generally believed to proceed through cationic intermediates where the positive charge is stabilized by the gold center. nih.govnih.gov For substrates with unsaturation, these intermediates are often described as cyclopropyl gold(I) carbenes. nih.govnih.govnih.gov These highly electrophilic species can then undergo further transformations. In rearrangements catalyzed by metals like rhodium or palladium, the formation of a metallacyclobutane via oxidative addition is a key mechanistic step. wikipedia.org

Reactivity Influenced by the Methoxymethyl Group

The methoxymethyl substituent is expected to exert a significant influence on the reactivity and selectivity of reactions involving this compound. This influence can be categorized into several effects:

Stereoelectronic Effects : In thermal rearrangements, such as the thermolysis of related methylenecyclopropanes, the methoxymethyl group has been shown to direct the stereochemical outcome of the reaction. rsc.orgresearchgate.net Mechanistic models suggest that this is due to stereoelectronic interactions, such as delocalization into bent bonds of the cyclopropane ring, which can stabilize certain conformations of the diradical intermediates. rsc.orgresearchgate.net

Coordinating Effects : The oxygen atom of the methoxymethyl group can act as a Lewis base, coordinating to metal catalysts (e.g., Au(I), Rh(I)). This coordination can serve to deliver the catalyst to a specific face of the molecule, thereby influencing the stereoselectivity of the reaction. It can also activate the substrate towards ring-opening by stabilizing a developing positive charge on an adjacent carbon.

Inductive and Steric Effects : The electron-withdrawing inductive effect of the oxygen atom can influence the electronic properties of the cyclopropane ring, affecting the regioselectivity of bond cleavage in both radical and metal-catalyzed reactions. Furthermore, the steric bulk of the methoxymethyl group will play a role in dictating the trajectory of an approaching reagent or catalyst, potentially blocking or favoring certain reaction pathways.

Table 2: Summary of Potential Influences of the Methoxymethyl Group

Effect Type Description Potential Outcome
Stereoelectronic Delocalization of electrons into strained C-C bonds. Control over product stereoisomers in thermal rearrangements. rsc.orgresearchgate.net
Coordinating Lewis basic oxygen coordinates to metal centers. Directed catalysis, enhanced reaction rates, facial selectivity.
Inductive Electron-withdrawing effect of the ether oxygen. Influences regioselectivity of bond cleavage.

Role as a Protecting Group in Selective Transformations

No information is available on the use of the 1-(methoxymethyl)-1-methylcyclopropyl group as a protecting group.

Directed Reactions and Stereochemical Induction by the Methoxymethyl Moiety

There are no studies detailing the directing effects or stereochemical induction by the methoxymethyl group in this specific cyclopropane system.

Stereochemical Outcomes of Complex Transformations

No literature exists describing complex transformations involving this compound or their stereochemical outcomes.

Spectroscopic and Diffraction Methods for Structural Elucidation

X-ray Crystallography for Absolute and Relative Configuration Determination

Without access to primary research or spectral database entries for "2-Bromo-1-(methoxymethyl)-1-methylcyclopropane," a scientifically accurate and detailed analysis as per the user's request is not possible at this time.

Computational and Theoretical Investigations

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational landscape of 2-Bromo-1-(methoxymethyl)-1-methylcyclopropane. These calculations solve the electronic structure of the molecule to predict its geometry, energy, and other properties.

Molecular Geometry: DFT calculations can predict the equilibrium geometry of the molecule, providing data on bond lengths, bond angles, and dihedral angles. For the cyclopropane (B1198618) ring, the C-C bond lengths are expected to be around 1.51 Å, characteristic of this strained ring system. The presence of substituents—bromo, methyl, and methoxymethyl groups—will induce slight variations in these bond lengths. For instance, the C-Br bond length is anticipated to be in the range of 1.90-1.95 Å. The C-C bond adjacent to the bromine and methyl groups might be slightly elongated due to steric and electronic effects.

Conformational Analysis: The methoxymethyl group introduces conformational flexibility due to rotation around the C-C and C-O single bonds. DFT calculations can be used to perform a conformational search to identify the most stable conformers. By systematically rotating these bonds and calculating the energy of each resulting structure, a potential energy surface can be mapped out. The global minimum on this surface corresponds to the most stable conformation. It is anticipated that steric hindrance between the methoxymethyl group and the other substituents on the cyclopropane ring will play a significant role in determining the preferred conformation.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a DFT geometry optimization of the most stable conformer of this compound.

ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value
Bond Length (Å) C1C2~1.52
C1C3~1.51
C2C3~1.50
C1Br~1.93
C1C(methyl)~1.53
C2C(methoxy)~1.52
C(methoxy)O~1.42
OC(methyl_ether)~1.43
Bond Angle (°) C2C1C3~60
BrC1C(methyl)~115
C1C2C(methoxy)~120
Dihedral Angle (°) BrC1C2C(methoxy)Varies with conformer
C(methyl)C1C2C(methoxy)Varies with conformer

Note: The values in this table are illustrative and represent typical ranges for such structural parameters. Actual values would be derived from specific DFT calculations.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed.

Nucleophilic Substitution (SN2-type) Reactions: The bromine atom in this compound makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. Computational studies can model the SN2 reaction pathway, where a nucleophile attacks the carbon atom, and the bromide ion acts as a leaving group. mdpi.comsciforum.netresearchgate.net DFT calculations can locate the transition state for this process and determine the activation energy barrier. mdpi.comsciforum.netresearchgate.net The stereochemistry of the substitution can also be investigated.

Ring-Opening Reactions: The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions. Theoretical calculations can explore various potential ring-opening pathways, which could be initiated by the departure of the bromide ion to form a cyclopropyl (B3062369) cation, followed by rearrangement. The transition states for these complex rearrangements can be located, and the feasibility of different pathways can be assessed based on their activation energies.

A hypothetical reaction coordinate diagram for an SN2 reaction is presented below, illustrating the energy changes as the reaction progresses.

SpeciesRelative Energy (kcal/mol)
Reactants (Molecule + Nucleophile)0
Pre-reaction Complex-2
Transition State +20
Post-reaction Complex-5
Products-10

Note: This table represents a hypothetical energy profile for an SN2 reaction and is for illustrative purposes. The actual energy values would be obtained from specific quantum chemical calculations for a given reaction.

Prediction and Interpretation of Spectroscopic Parameters

Computational spectroscopy is a powerful tool for predicting and interpreting the spectroscopic properties of molecules, such as NMR chemical shifts.

NMR Chemical Shift Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nrel.govrsc.orgnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. nrel.govrsc.orgnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, the chemical shifts can be predicted. These theoretical predictions are invaluable for assigning the signals in an experimental NMR spectrum and can help in confirming the structure of the molecule. The chemical shifts of the cyclopropyl protons are known to be influenced by the ring's unique electronic structure, often appearing at higher fields (lower ppm values) than typical alkane protons. nih.govamazonaws.comresearchgate.net The presence of the electronegative bromine and oxygen atoms is expected to cause a downfield shift for the nearby protons and carbons.

A table of predicted NMR chemical shifts based on computational methods is shown below.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (C-Br, C-CH₃)-~45
C2 (C-CH₂OCH₃)~1.0 - 1.5~25
C3 (CH₂)~0.5 - 1.0~15
C(methyl)~1.2~20
C(methoxymethyl)~3.5~75
O-CH₃~3.3~60

Note: These are estimated chemical shift ranges. Precise values would be the result of specific GIAO-DFT calculations and would be compared to experimental data for validation.

Bonding Analysis and Strain Energy Calculations of the Cyclopropane Ring

The unique bonding and high ring strain of the cyclopropane ring are key features that can be investigated using computational methods.

Bonding Analysis: The C-C bonds in cyclopropane are often described as "bent bonds" because the electron density is highest outside the direct line connecting the carbon nuclei. This is a consequence of the geometric constraint of the three-membered ring. Quantum chemical methods can be used to analyze the electron density distribution, for example, through Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM). researchgate.net These analyses can quantify the nature of the bonding, including the hybridization of the carbon atoms and the extent of bond bending. The substituents on the cyclopropane ring will influence this bonding picture through their electronic effects.

PropertyPredicted Value
Cyclopropane Ring Strain Energy ~27 kcal/mol
Hybridization of Ring Carbons (approx.) sp²-like for C-H bonds, p-rich for C-C bonds
C-C-C Bond Angle (°) 60
Interorbital C-C-C Angle (°) ~104

Note: The strain energy is a well-established value for the parent cyclopropane, and substitution is expected to have a minor influence. The hybridization and interorbital angles are based on theoretical models of cyclopropane bonding.

Applications in Organic Synthesis As a Building Block

Utility in the Construction of Complex Cycloalkane and Heterocyclic Ring Systems

The strained three-membered ring of 2-Bromo-1-(methoxymethyl)-1-methylcyclopropane is susceptible to ring-opening reactions, a characteristic that is highly valuable in the synthesis of more complex molecular frameworks. The presence of both a donor (methoxymethyl) and an acceptor-like substituent (due to the electronegativity of the bromine) can facilitate these ring-opening processes under the influence of Lewis acids or transition metals. acs.orgnih.govrsc.org Such reactions can lead to the formation of functionalized acyclic intermediates that can be further cyclized to construct larger cycloalkane and heterocyclic ring systems. researchgate.net

For instance, the reaction of similar donor-acceptor cyclopropanes with various nucleophiles can lead to the formation of five-membered rings, a common motif in many natural products and pharmaceuticals. researchgate.net The specific substitution pattern of this compound offers the potential for regioselective ring opening, providing access to intermediates with predictable connectivity for subsequent cyclization reactions.

Table 1: Potential Ring-Opening Reactions and Subsequent Cyclizations

Reactant/Condition Intermediate Type Potential Product Ring System
Lewis Acid (e.g., TiCl4) Acyclic carbocation Substituted cyclopentanes
Transition Metal (e.g., Pd(0)) π-allyl complex Functionalized cycloheptenes

It is important to note that the specific outcomes would be highly dependent on the reaction conditions and the nature of the other reactants involved.

Precursor for Advanced Synthetic Intermediates with Defined Stereochemistry

The stereochemistry of the cyclopropane (B1198618) ring can be controlled during its synthesis, and this stereochemical information can be transferred to subsequent products. mdpi.com For a molecule like this compound, which possesses multiple stereocenters, the ability to synthesize specific stereoisomers is of paramount importance. These stereochemically defined cyclopropanes can then serve as precursors to advanced synthetic intermediates where the relative and absolute stereochemistry is crucial for the target molecule's biological activity.

Reactions involving the substitution of the bromide can proceed with either retention or inversion of configuration, depending on the reaction mechanism (SN1 vs. SN2 type). acs.org Furthermore, ring-opening reactions of chiral cyclopropanes can lead to the formation of acyclic intermediates with multiple, well-defined stereocenters. acs.orgnih.gov

Table 2: Stereochemical Control in Reactions of Functionalized Cyclopropanes

Reaction Type Stereochemical Outcome Example Transformation
Nucleophilic Substitution Inversion or Retention R-bromocyclopropane → S-aminocyclopropane
Reductive Ring Opening Stereospecific cis-cyclopropane → syn-alkane

The ability to control these stereochemical outcomes is a cornerstone of modern asymmetric synthesis.

Role in the Development of Novel Synthetic Methodologies Employing Strained Carbocycles

The unique reactivity of strained carbocycles like cyclopropanes continues to inspire the development of novel synthetic methodologies. nih.govrsc.org Compounds such as this compound are ideal substrates for exploring new transformations that take advantage of the release of ring strain as a thermodynamic driving force.

For example, transition metal-catalyzed cross-coupling reactions involving the C-Br bond could lead to the formation of new carbon-carbon or carbon-heteroatom bonds while retaining the cyclopropane ring. Alternatively, radical-mediated reactions could initiate ring-opening or functionalization at different positions of the molecule. The development of such new reactions expands the toolkit available to synthetic chemists for the construction of complex molecules. researchgate.net

Generation of Chirally Enriched Scaffolds for Diverse Chemical Syntheses

Chirally enriched cyclopropanes are valuable building blocks for the synthesis of a wide array of enantiomerically pure compounds. nsf.govrochester.edu Methodologies such as asymmetric cyclopropanation or the resolution of racemic mixtures can provide access to enantiopure this compound. This chiral, non-racemic starting material can then be elaborated into a variety of complex chiral scaffolds.

The combination of functional handles on the molecule allows for a divergent synthetic approach, where a single chiral starting material can be converted into multiple, structurally diverse products. For example, the methoxymethyl ether could be cleaved to reveal a primary alcohol, which could then be oxidized or further functionalized. The bromide offers a handle for substitution or coupling reactions, and the strained ring can be opened in various ways to generate different acyclic backbones. This versatility makes such compounds highly valuable in the construction of libraries of chiral molecules for drug discovery and other applications.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in utilizing 2-Bromo-1-(methoxymethyl)-1-methylcyclopropane is the development of synthetic routes that are not only efficient but also adhere to the principles of green and sustainable chemistry. mdpi.com Current synthetic methods for polysubstituted cyclopropanes often rely on stoichiometric reagents, harsh reaction conditions, or multi-step procedures that generate significant waste. Future research should focus on catalytic and stereoselective methods.

Biocatalysis, in particular, offers a promising avenue. Engineered heme-containing proteins have demonstrated the ability to catalyze olefin cyclopropanation with high turnover numbers and exceptional control over stereoselectivity (diastereo- and enantioselectivity). rochester.eduacs.org Adapting such enzymatic systems for the synthesis of the target compound could provide a scalable and environmentally benign route. rochester.edu Another approach involves leveraging modern catalytic strategies like the Michael Initiated Ring Closure (MIRC) reaction, which has emerged as a versatile and efficient method for creating cyclopropane (B1198618) rings with high enantioselectivity. rsc.org

Future efforts should target the use of renewable starting materials, eco-friendly solvents like water or 2-methyl-substituted THF, and catalysts that are inexpensive and have low toxicity, such as sodium hydroxide (B78521) in certain cycloadditions. mdpi.comfrontiersin.org The goal is to move beyond traditional methods towards processes that are atom-economical, energy-efficient, and minimize environmental impact.

Synthetic Strategy Potential Advantages Key Research Challenges Relevant Analogs/Methods
Biocatalytic Cyclopropanation High stereoselectivity (de and ee), mild conditions, sustainable. rochester.eduacs.orgEngineering enzymes with specificity for the required olefin precursor; optimizing whole-cell vs. isolated enzyme systems. acs.orgMyoglobin- and Cytochrome P450-mediated carbene transfer. rochester.eduacs.org
Catalytic MIRC Reactions High enantioselectivity, convergent synthesis. rsc.orgSubstrate scope, development of catalysts for tetrasubstituted cyclopropanes.Asymmetric synthesis of cyano-substituted cyclopropanes. rsc.org
Transition-Metal Catalysis High efficiency, broad substrate scope.Cost and toxicity of precious metal catalysts (e.g., Rh, Ru), ligand design for stereocontrol.Rhodium- and copper-catalyzed carbene transfer reactions.
Photocatalysis Use of visible light as a renewable energy source, mild reaction conditions.Development of suitable photosensitizers, controlling radical side reactions. researchgate.netOrganophotoredox-catalyzed hydrosulfonylation of cyclopropenes. researchgate.net

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of this compound is governed by its strained ring and the polarization induced by its substituents. nih.govnih.gov As a donor-acceptor (D-A) cyclopropane, it is primed for a variety of ring-opening reactions. Nucleophilic attack can lead to the formation of difunctionalized acyclic products, with the regioselectivity being a key area of investigation. nih.govnih.gov The inherent SN2 reactivity of such electrophilic cyclopropanes could be systematically studied with a range of nucleophiles to map out its synthetic potential. nih.gov

Beyond simple ring-opening, future research should explore its participation in formal cycloaddition reactions. Activated cyclopropanes can act as three-carbon synthons in [3+2] and [3+3] cycloadditions to form five- and six-membered rings, respectively. frontiersin.orglboro.ac.uk Investigating the Lewis acid-mediated activation of this compound could unlock pathways to complex heterocyclic frameworks like pyrrolidines and tetrahydrofurans. lboro.ac.uk

Furthermore, the bromine atom serves as a handle for transformations uncommon for other D-A cyclopropanes. This could include radical reactions, cross-coupling reactions, or metal-halogen exchange to generate a cyclopropyl (B3062369) anion or radical, opening pathways to unprecedented molecular architectures. researchgate.net The divergent reactivity of D-A cyclopropanes, where reaction conditions can be tailored to favor either ring-opening or functional group modification without ring cleavage, presents another exciting frontier. mdpi.com

Reaction Type Predicted Outcome Key Mechanistic Question Potential Applications
Nucleophilic Ring-Opening Formation of 1,3-difunctionalized products. nih.govnih.govRegioselectivity of nucleophilic attack (at C1 vs. C2).Synthesis of acyclic stereodefined fragments.
[3+2] Cycloaddition Synthesis of functionalized five-membered rings (e.g., cyclopentanes, pyrrolidines). frontiersin.orgDiastereoselectivity, role of Lewis acid catalyst.Construction of bioactive heterocycles.
Radical-Mediated Reactions Ring-opening or functionalization via bromine atom abstraction. researchgate.netCompetition between ring cleavage and C-Br bond chemistry.Synthesis of alkenyl nitriles or polycyclic compounds. researchgate.net
Transition-Metal Cross-Coupling Substitution of the bromine atom to form C-C or C-heteroatom bonds.Stability of the cyclopropane ring under coupling conditions.Derivatization and elaboration of the cyclopropane core.

Computational Design of Derivatives with Tunable Reactivity and Selectivity

Computational chemistry provides a powerful tool for accelerating the exploration of this compound and its derivatives. researchgate.net A significant research direction lies in the in silico design of new analogs with tailored properties. By systematically modifying the substituents, density functional theory (DFT) calculations can predict how changes in electronic and steric properties will influence the molecule's reactivity.

For instance, replacing the methoxymethyl group with other ether, ester, or silyl (B83357) ether functionalities, or substituting the methyl group, could finely tune the electrophilicity of the cyclopropane ring. nih.gov This would allow for the rational design of substrates that exhibit specific reactivity or selectivity in ring-opening and cycloaddition reactions. Computational modeling can predict reaction barriers and transition state geometries, guiding experimental efforts toward the most promising derivatives and reaction conditions. researchgate.net

A particularly advanced area is the computational design of biocatalysts. Mechanism-based, multi-state computational workflows can be used to engineer enzymes ("cyclopropanases") with tailored stereoselectivity for specific olefins. researchgate.net This approach could be applied to design enzymes that not only synthesize this compound with a specific stereochemistry but also catalyze its subsequent transformations, creating a toolbox of biocatalysts for accessing a full set of stereoisomers. researchgate.net

Expanding the Synthetic Utility in the Construction of Architecturally Complex Molecules

The ultimate goal of studying this compound is to establish it as a versatile building block for constructing architecturally complex molecules, such as natural products and pharmaceuticals. rochester.edu The cyclopropane motif is a valuable bioisostere for double bonds and is found in numerous bioactive compounds. nih.gov

Future research should focus on demonstrating the synthetic utility of this compound in target-oriented synthesis. Its multiple functional handles allow for sequential, orthogonal transformations. For example, the bromine could be used for a cross-coupling reaction, followed by Lewis acid-mediated ring-opening/cycloaddition, and finally, modification of the methoxymethyl group. This strategic flexibility makes it a potentially powerful linchpin in convergent synthetic strategies.

The development of robust protocols for its incorporation into larger scaffolds will be crucial. This includes demonstrating its utility in synthesizing key intermediates for known drugs or natural products. As an example, other functionalized cyclopropanes serve as key precursors in the synthesis of antiviral agents, insecticides, and amide derivatives with antimicrobial activity, highlighting the vast potential for this specific building block. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Bromo-1-(methoxymethyl)-1-methylcyclopropane, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via bromination of a precursor like 1-(methoxymethyl)-1-methylcyclopropane using bromine (Br₂) in non-polar solvents (e.g., CCl₄) under free-radical initiation . Alternatively, nucleophilic substitution of a hydroxyl or leaving group in analogous cyclopropane derivatives using hydrobromic acid (HBr) and sulfuric acid (H₂SO₄) is feasible .
  • Key Variables : Reaction temperature (typically 0–25°C), solvent polarity, and catalyst presence (e.g., benzoyl peroxide for radical stability) critically affect regioselectivity and yield. Industrial-scale methods may employ continuous flow reactors to optimize heat transfer and mixing .

Q. What are the dominant reaction pathways for this compound in substitution and elimination reactions?

  • Substitution : The bromine atom undergoes nucleophilic substitution with reagents like NaOH (forming alcohols) or amines (yielding cyclopropane derivatives with amine functionalities). Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity .
  • Elimination : Treatment with strong bases (e.g., KOtBu) in aprotic solvents induces dehydrohalogenation, producing alkenes such as 1-(methoxymethyl)-1-methylcyclopropene. Competing pathways (e.g., over-bromination) are minimized by controlling base strength and reaction time .

Q. How is this compound characterized, and what analytical techniques are essential?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity (e.g., methoxymethyl group resonance at δ 3.3–3.5 ppm) .
  • GC-MS : Monitors reaction progress and identifies byproducts (e.g., dibrominated derivatives).
  • IR Spectroscopy : Detects functional groups (C-Br stretch ~550–600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance selectivity in substitution reactions?

  • Experimental Design :

  • Solvent Screening : Compare polar aprotic (DMSO) vs. protic (MeOH) solvents to assess nucleophile activity.
  • Temperature Gradients : Test 0°C, 25°C, and 50°C to balance reaction rate and side-product formation.
  • Catalyst Trials : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic systems .
    • Data Analysis : Use kinetic studies (e.g., pseudo-first-order rate constants) to model substituent effects on transition states.

Q. What are the stereochemical challenges in synthesizing chiral derivatives of this compound?

  • Chirality Considerations : The cyclopropane ring’s rigidity restricts conformational flexibility, complicating enantioselective synthesis. Asymmetric catalysis (e.g., chiral palladium complexes) or chiral auxiliaries may be required to induce stereocontrol .
  • Case Study : In a recent study, bromocyclopropane derivatives exhibited axial chirality, resolved via HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

Q. How do computational models aid in predicting feasible synthetic routes and reactivity?

  • AI Tools : Retrosynthetic algorithms (e.g., Reaxys, Pistachio) prioritize precursor molecules and reaction pathways. Density Functional Theory (DFT) calculations predict transition-state energies for bromination and substitution steps .
  • Validation : Cross-reference computational predictions with experimental yields (e.g., 60–85% yield for bromination vs. 40–70% for HBr-mediated substitution) .

Q. How should researchers address contradictions in reported reaction yields or selectivity?

  • Case Example : Discrepancies in bromination yields (60% in lab vs. 85% in industrial settings) arise from differences in mixing efficiency and heat dissipation. Pilot-scale reactors with precise temperature control mitigate this .
  • Resolution Strategy : Replicate studies using standardized protocols (e.g., ASTM guidelines) and report detailed reaction parameters (solvent purity, catalyst lot numbers).

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Reactant of Route 1
2-Bromo-1-(methoxymethyl)-1-methylcyclopropane
Reactant of Route 2
2-Bromo-1-(methoxymethyl)-1-methylcyclopropane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.